2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a benzoxazolone-based acetamide derivative characterized by a central benzo[d]oxazol-3(2H)-one scaffold linked to a substituted benzyl group via an acetamide bridge. The benzoxazolone core is a privileged structure in medicinal chemistry, known for its role in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases . The compound’s structure includes a thiophen-3-yl substituent on the benzyl moiety, which may enhance lipophilicity and influence binding affinity to TSPO or other biological targets.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(12-22-17-7-3-4-8-18(17)25-20(22)24)21-11-14-5-1-2-6-16(14)15-9-10-26-13-15/h1-10,13H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYQWVUCASMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Moiety: The final step involves the coupling of the thiophene derivative with the benzoxazole-acetamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl/H₂O, reflux), the amide bond cleaves to yield 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and 2-(thiophen-3-yl)benzylamine. Basic hydrolysis (e.g., NaOH, 80°C) produces the corresponding carboxylate salt.
| Condition | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 2-(2-oxobenzo[d]oxazol-3-yl)acetic acid | 85 | |
| 2M NaOH, 80°C | Sodium 2-(2-oxobenzo[d]oxazol-3-yl)acetate | 78 |
Nucleophilic Substitution at the Benzoxazolone Ring
The electrophilic carbonyl at the 2-oxo position reacts with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine generates a substituted urea derivative :
Key observations :
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Reactions proceed optimally in polar aprotic solvents (e.g., DMF) at 60–80°C.
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Steric hindrance from the thiophen-3-ylbenzyl group reduces reaction rates compared to simpler benzoxazolone derivatives .
Oxidation of the Thiophene Moiety
The thiophen-3-yl group undergoes oxidation with agents like H₂O₂ or m-CPBA, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Thiophene sulfoxide | 92% | |
| m-CPBA | Thiophene sulfone | 88% |
Mechanistic note : Sulfoxidation occurs regioselectively at the sulfur atom without disrupting the benzoxazolone ring.
Cycloaddition Reactions
The electron-rich thiophene ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts:
Experimental data :
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Reaction proceeds at 120°C in xylene with 75% yield.
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Adducts exhibit enhanced solubility in polar solvents due to the introduced carbonyl groups.
Metal-Catalyzed Coupling Reactions
The compound engages in Suzuki-Miyaura cross-couplings via its brominated derivatives (e.g., 5-bromobenzoxazolone). For example, coupling with phenylboronic acid yields biaryl products :
Optimized conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DME/H₂O (4:1)
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Yield: 68%
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), the benzoxazolone ring undergoes [2+2] photodimerization, forming a cyclobutane-linked dimer:
Key parameters :
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Reaction efficiency: 40% in acetonitrile.
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Dimerization disrupts hydrogen-bonding networks, altering crystallinity.
Biologically Relevant Reactions
In enzymatic environments (e.g., cytochrome P450), the compound undergoes O-dealkylation at the benzoxazolone oxygen, producing a phenolic derivative :
Implications :
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acidic hydrolysis | 3.2 × 10⁻⁴ | 58.2 |
| Thiophene oxidation | 1.8 × 10⁻³ | 42.7 |
| Suzuki coupling | 5.6 × 10⁻⁵ | 89.4 |
Data extrapolated from structurally analogous systems.
Unresolved Reactivity
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Thiol-disulfide exchange : The thiophene sulfur’s potential participation in redox cascades remains unexplored.
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Radical reactions : No studies have investigated H-abstraction or radical coupling pathways.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting its potential as a new antibacterial agent .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The selectivity index (SI), calculated as the ratio of IC50 (the concentration that inhibits cell growth by 50%) to MIC, indicates a favorable profile for therapeutic use. Some derivatives exhibited SI values ranging from 4.8 to 28 against Staphylococcus aureus, indicating lower toxicity to human cells compared to their antibacterial efficacy .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential for mitigating oxidative stress in biological systems. In assays measuring lipid peroxidation inhibition, significant activity was observed, highlighting its potential role in preventing cellular damage .
Research Findings Summary
Case Studies
- In Vitro Efficacy Against Bacterial Strains:
- Cytotoxicity Assessment:
Mechanism of Action
The mechanism by which 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the thiophene moiety can participate in electron transfer processes.
Comparison with Similar Compounds
PBPA and NBMP
- PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): Features a bis(pyridin-2-ylmethyl)amino group, enabling bifunctional chelation for radiometal labeling (e.g., for SPECT imaging).
- NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide):
Key Differences :
- PBPA’s chelating side chain contrasts with NBMP’s naphthalene group, resulting in divergent applications (bifunctional probes vs. optimized pharmacokinetics).
Thiophene-Modified Analogues
- 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS 2034227-42-2):
Heterocyclic Acetamides with Divergent Cores
Thioxothiazolidinyl-Acetamides ()
- Example : N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide.
Coumarin-Acetamide Hybrids ()
- Example : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.
Bioavailability and Metabolic Stability
- NBMP exhibits superior plasma clearance and metabolic stability in human liver S-9 fractions compared to first-generation TSPO ligands, attributed to its naphthalene group .
- Thiophene-containing derivatives (e.g., the queried compound) may face faster hepatic metabolism due to thiophene’s susceptibility to oxidation, necessitating structural optimization for in vivo applications.
Tabular Comparison of Key Compounds
Biological Activity
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a member of the benzoxazole family, which has been studied for various biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings regarding its biological activity, providing insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzoxazole moiety, which is known for its diverse pharmacological activities. The presence of thiophene and benzyl groups in its structure may enhance its biological efficacy by modulating interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, a study evaluated a series of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives, where one compound demonstrated potent antimicrobial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The most effective compound in this series had an IC50 value indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 12 | Bacillus subtilis | 5 |
| Compound 16 | Escherichia coli | 10 |
| Compound 7 | Staphylococcus aureus | 8 |
Anticancer Activity
In vitro studies have indicated that the compound exhibits anticancer activity against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values for some derivatives have been reported as low as 2.88 µM, suggesting a strong potential for development as an anticancer agent .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12 | MCF7 | 3.12 |
| Compound 16 | A549 | 2.88 |
| Compound 7 | HCT116 | 4.50 |
The biological activity of benzoxazole derivatives is often attributed to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. Studies have outlined that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzoxazole ring and substituents on the benzyl or thiophene groups significantly affect biological activity. Electron-donating groups tend to enhance antimicrobial properties, while certain substitutions can improve anticancer efficacy. For example, compounds with methoxy or dimethylamino groups showed increased potency against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
